Cas no 547733-50-6 (4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide)
4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
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- MDL: MFCD02662315
- Inchi: 1S/C18H21Cl2N3O4S2/c19-15-1-5-17(6-2-15)28(24,25)21-9-10-22-11-13-23(14-12-22)29(26,27)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2
- InChI Key: FFMUVTXQPQSCLF-UHFFFAOYSA-N
- SMILES: C1(S(NCCN2CCN(S(C3=CC=C(Cl)C=C3)(=O)=O)CC2)(=O)=O)=CC=C(Cl)C=C1
4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB163661-1 g |
4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene |
547733-50-6 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB163661-5 g |
4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene |
547733-50-6 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB163661-10 g |
4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene |
547733-50-6 | 10g |
€482.50 | 2023-05-08 | ||
| abcr | AB163661-1g |
4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene; . |
547733-50-6 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB163661-5g |
4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene; . |
547733-50-6 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB163661-10g |
4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene; . |
547733-50-6 | 10g |
€482.50 | 2024-06-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673770-1mg |
4-Chloro-N-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide |
547733-50-6 | 98% | 1mg |
¥482 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673770-2mg |
4-Chloro-N-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide |
547733-50-6 | 98% | 2mg |
¥640 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673770-5mg |
4-Chloro-N-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide |
547733-50-6 | 98% | 5mg |
¥646 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673770-10mg |
4-Chloro-N-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide |
547733-50-6 | 98% | 10mg |
¥828 | 2023-04-13 |
4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide Suppliers
4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
Recent Advances in the Study of 4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide (CAS: 547733-50-6)
The compound 4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide (CAS: 547733-50-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.
Recent studies have focused on the synthesis and optimization of 4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide, with particular emphasis on improving its yield and purity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. Additionally, computational modeling has been utilized to predict its physicochemical properties and interactions with biological targets.
In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits promising inhibitory effects on specific enzymes and receptors implicated in various diseases. For instance, it has shown potent activity against certain kinases and G-protein-coupled receptors (GPCRs), suggesting its potential as a lead compound for drug development. Further investigations are underway to elucidate its exact mechanism of action and to assess its efficacy in animal models.
One of the key challenges in the development of 4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide as a therapeutic agent is its pharmacokinetic profile. Recent research has explored various formulation strategies to enhance its bioavailability and stability. These include the development of prodrugs and the use of nanoparticle-based delivery systems, which have shown promising results in preclinical studies.
Moreover, the safety and toxicity profile of this compound have been evaluated in several studies. While initial findings indicate a favorable safety margin, further toxicological assessments are required to ensure its suitability for clinical trials. Researchers are also investigating potential off-target effects and drug-drug interactions to mitigate any adverse outcomes.
In conclusion, 4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide represents a promising candidate for further development in the field of medicinal chemistry. Its unique structural features and biological activity make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacological properties and advancing it through the drug development pipeline.
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